molecular formula C8H8O4 B1195279 Methyl 2,5-dihydroxybenzoate CAS No. 2150-46-1

Methyl 2,5-dihydroxybenzoate

Cat. No.: B1195279
CAS No.: 2150-46-1
M. Wt: 168.15 g/mol
InChI Key: XGDPKUKRQHHZTH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 2,5-dihydroxybenzoate, also known as Methyl gentisate, is an alkyl ester of gentisic acid It is reported to show less cytotoxic and mutagenic activity than hydroquinone , suggesting that it may interact with cellular components involved in cytotoxicity and mutagenesis.

Mode of Action

It is known to have a potential to inhibit melanogenesis , which is the process of melanin production in the skin. This suggests that the compound may interact with enzymes or other proteins involved in the melanogenesis pathway.

Biochemical Pathways

Given its potential to inhibit melanogenesis , it can be inferred that it may affect the biochemical pathways involved in the production of melanin, a pigment responsible for the color of the skin, hair, and eyes.

Pharmacokinetics

The pharmacokinetic properties of this compound include fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of this compound is reported to be 23% . These properties suggest that the compound is rapidly absorbed and cleared from the system, which may influence its bioavailability and therapeutic potential.

Result of Action

It is reported to show less cytotoxic and mutagenic activity than hydroquinone . This suggests that the compound may have protective effects against cellular damage and mutations.

Biochemical Analysis

Biochemical Properties

Methyl 2,5-dihydroxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit melanogenesis, which suggests interactions with enzymes involved in melanin synthesis . Additionally, the compound’s planar crystal structure may facilitate its binding to specific biomolecules, affecting their function .

Cellular Effects

This compound impacts various cell types and cellular processes. It has been shown to exhibit less cytotoxicity and mutagenicity compared to hydroquinone, indicating a safer profile for cellular applications . The compound influences cell signaling pathways, gene expression, and cellular metabolism, potentially through its interactions with enzymes and proteins involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It may bind to specific biomolecules, altering their activity. For example, its inhibition of melanogenesis suggests that it may interact with enzymes involved in melanin production . Additionally, the compound’s planar structure may facilitate its binding to other biomolecules, influencing their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable, but its effects may diminish over time due to degradation . Long-term studies in vitro and in vivo are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes various metabolic transformations, including methylation, sulfate conjugation, and glucuronidation . These metabolic pathways influence the compound’s bioavailability and activity within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its overall activity and effectiveness.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,5-dihydroxybenzoate can be synthesized from 2,5-dihydroxybenzoic acid. The typical synthetic route involves the esterification of 2,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction conditions usually include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Products include quinones or carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the substituent introduced.

Comparison with Similar Compounds

  • Methyl 2,4-dihydroxybenzoate
  • Methyl 3,5-dihydroxybenzoate
  • Ethyl 2,5-dihydroxybenzoate

Comparison: Methyl 2,5-dihydroxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Ethyl 2,5-dihydroxybenzoate, while similar, has different physical properties due to the ethyl group instead of the methyl group .

Properties

IUPAC Name

methyl 2,5-dihydroxybenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDPKUKRQHHZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80175841
Record name Methyl dihydroxybenzoate
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Molecular Weight

168.15 g/mol
Source PubChem
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Methyl 2,5-dihydroxybenzoate
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CAS No.

2150-46-1
Record name Methyl 2,5-dihydroxybenzoate
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Record name Methyl gentisate
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Record name Methyl dihydroxybenzoate
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Record name Methyl 2,5-dihydroxybenzoate
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Record name METHYL DIHYDROXYBENZOATE
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Synthesis routes and methods I

Procedure details

2,5-Dihydroxybenzoic acid was converted to its methyl ester using catalytic sulfuric acid in methanol following the same protocol as for esterification 2c in 94% yield. mp 86.4°-88.5° C. IR(KBr): cm-1 3346, 1684.
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methyl ester
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Synthesis routes and methods II

Procedure details

A solution of 50 g (0.32 mole) of 2,5-dihydroxybenzoic acid in 260 ml of methanol, at 0° C., was combined with 33 ml of sulphuric acid. The resulting solution was heated to 70° C. under stirring. After 6 hours the reaction mixture was cooled to room temperature and concentrated to small volume under vacuum. The resulting oily layer was taken up with sodium hydroxyde 5N and extracted with ethyl acetate the organic layer was washed with water, dried over sodium sulphate and evaporated under vacuum, to provide 52 g of methyl 2,5-dihydroxybenzoate which were used in the next step as obtained.
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50 g
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260 mL
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Synthesis routes and methods III

Procedure details

2,5-Dihydroxybenzoic acid (4 g) is dissolved in 20 mL of methanol. To the solution, 3 mL of concentrated sulfuric acid is added. The reaction mixture is brought to gentle reflux over 24 hours. Methanol is removed and the residue is diluted with water. The compound of interest is extracted into ethyl acetate. The organic layer is extracted with saturated sodium bicarbonate solution and dried over anhydrous sodium sulfate. Solvent is removed and the product is in the form of off-white powders.
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Synthesis routes and methods IV

Procedure details

2,5-Dihydroxybenzoic acid, 30 grams (0.195 moles), was heated to reflux with 10 ml conc'd. sulphuric acid in 500 ml methanol for 72 hours. Then it was neutralized with solid sodium bicarbonate and striped in vacuo. The product was extracted with ethyl acetate and the organic extract was dried and stripped in vacuo to give 29.8 grams of methyl 2,5-dihydroxybenzoate of >90% purity.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the biological activity of Methyl 2,5-dihydroxybenzoate?

A1: While the provided research articles don't extensively delve into biological activity, this compound was identified as a constituent of Illicium dunnianum . Additionally, it was shown to be a substrate for a novel chlorogenic acid esterase, Tan410, demonstrating its potential for biotransformation .

Q2: What are the structural characteristics of this compound?

A2: this compound is an organic compound with the molecular formula C8H8O4. Its structure comprises a benzene ring with a methyl ester group and two hydroxyl groups attached. The crystal structure is stabilized by extensive hydrogen-bonding interactions, forming centrosymmetrically related dimers .

Q3: Can you elaborate on the applications of this compound in synthetic chemistry?

A3: this compound plays a crucial role as a starting material for synthesizing more complex molecules. Specifically, its bis(triflates) derivative is a key substrate in palladium(0)-catalyzed Suzuki cross-coupling reactions. This reaction pathway has been successfully employed to synthesize functionalized para-terphenyls and meta-terphenyls , demonstrating its versatility in constructing complex aromatic systems.

Q4: What makes the Suzuki cross-coupling reactions involving this compound derivatives unique?

A4: The Suzuki cross-coupling reactions utilizing bis(triflates) of this compound exhibit remarkable site-selectivity . The reaction preferentially occurs at the carbon atom C-5, offering a controlled approach to building specific terphenyl isomers. This selectivity is crucial in organic synthesis for obtaining the desired product with high purity and yield.

Q5: Are there any interesting observations regarding the fluorescence of this compound?

A5: Interestingly, this compound is a product of the sonochemical hydroxylation of Methyl p-cyanobenzoate. This reaction yields a bright blue fluorescence, suggesting its potential as a fluorescent chemosensor . This fluorescent property opens avenues for its application in analytical chemistry and materials science.

Q6: What is the significance of identifying this compound in Illicium dunnianum?

A6: The identification of this compound in Illicium dunnianum contributes to the understanding of the plant's chemical composition . This discovery may pave the way for further investigations into the potential biological activities and applications of this plant and its constituents.

Q7: What analytical techniques are typically used to characterize this compound?

A7: this compound is commonly characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) . These techniques provide valuable information about the compound's structure, purity, and molecular weight.

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